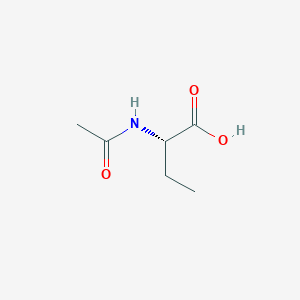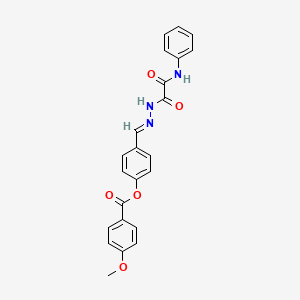![molecular formula C16H12 B11945028 Cycloocta[b]naphthalene](/img/structure/B11945028.png)
Cycloocta[b]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta[b]naphthalene is an organic compound with the molecular formula C16H12 It is a polycyclic aromatic hydrocarbon, characterized by its fused ring structure, which includes both a cyclooctane ring and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloocta[b]naphthalene can be synthesized through various methods. One common approach involves the reduction of this compound using alkali metals in ethers. For instance, the reduction with potassium in 1,2-dimethoxyethane has been studied extensively . The reaction conditions and choice of solvent play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: . These suppliers provide the compound for research purposes, often without detailed information on large-scale production techniques.
Análisis De Reacciones Químicas
Types of Reactions: Cycloocta[b]naphthalene undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound with alkali metals, such as potassium, leads to the formation of different radicals and dianions .
Common Reagents and Conditions:
Reduction: Potassium in 1,2-dimethoxyethane.
Oxidation and Substitution: Specific reagents and conditions for these reactions are less documented but can be inferred based on the general reactivity of polycyclic aromatic hydrocarbons.
Major Products: The reduction of this compound can lead to the formation of benzo[b]biphenylene and other structurally different radicals .
Aplicaciones Científicas De Investigación
Cycloocta[b]naphthalene has several applications in scientific research:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of cycloocta[b]naphthalene primarily involves its ability to form various radicals and dianions through reduction reactions. These species can undergo further transformations, leading to complex rearrangements and the formation of new compounds . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used.
Comparación Con Compuestos Similares
Cycloocta[b]naphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:
Azulene: Isomeric with naphthalene, known for its deep blue color and unique reactivity.
Cyclooctatetraene: A non-aromatic compound with a similar ring structure, known for its tub conformation and reactivity.
Uniqueness: this compound’s uniqueness lies in its fused ring structure, which combines the properties of both cyclooctane and naphthalene
Propiedades
Fórmula molecular |
C16H12 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(6Z,8Z,10Z)-cycloocta[b]naphthalene |
InChI |
InChI=1S/C16H12/c1-2-4-8-14-12-16-10-6-5-9-15(16)11-13(14)7-3-1/h1-12H/b2-1-,3-1?,4-2?,7-3-,8-4-,13-7?,14-8? |
Clave InChI |
LEJMABGWTPLFIC-NEOOSOLPSA-N |
SMILES isomérico |
C\1=C\C=C/C2=CC3=CC=CC=C3C=C2\C=C1 |
SMILES canónico |
C1=CC=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)
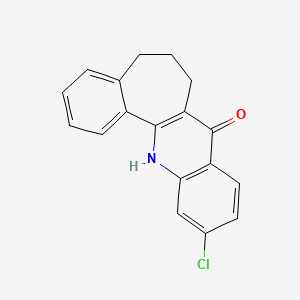

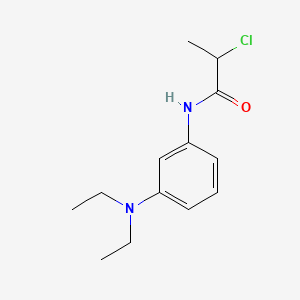
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
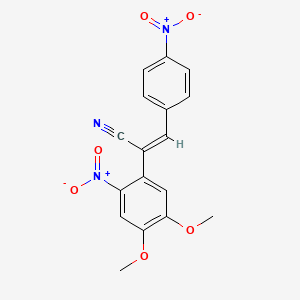

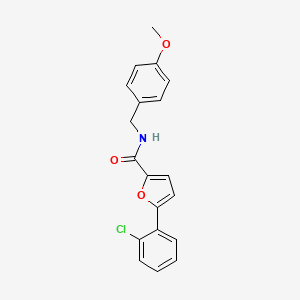
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
